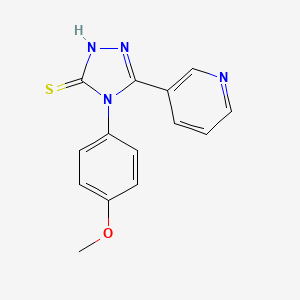![molecular formula C18H16F2N4O2S B2429045 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-45-6](/img/structure/B2429045.png)
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N4O2S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Properties
The compound exhibits antifungal activity, making it relevant for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including those resistant to existing antifungal drugs. Further investigations are needed to optimize its dosage, safety profile, and potential combination therapies .
Antimicrobial Applications
Beyond antifungal properties, this compound may also possess broader antimicrobial effects. Studies have investigated its activity against bacteria, including both Gram-positive and Gram-negative strains. Researchers aim to understand its mechanism of action and evaluate its potential as a novel antimicrobial agent .
Cancer Research
The unique chemical structure of this compound suggests potential in cancer research. Preliminary studies indicate that it could inhibit specific cancer cell lines, making it a candidate for further investigation. Researchers explore its impact on cell proliferation, apoptosis, and tumor growth inhibition .
Neurological Disorders
Given its central nervous system activity, scientists have explored its effects on neurological disorders. Animal models suggest that it may modulate neurotransmitter systems, making it relevant for conditions like epilepsy, anxiety, or neurodegenerative diseases. However, clinical trials are necessary to validate these findings .
Drug Delivery Systems
The compound’s structural features make it suitable for drug delivery applications. Researchers have investigated its use as a carrier for targeted drug delivery, especially for poorly soluble drugs. Its stability, biocompatibility, and release kinetics are crucial factors in designing effective drug delivery systems .
Material Science
The thienotriazinone scaffold offers opportunities in material science. Researchers have explored its use as a building block for designing functional materials, such as polymers, nanoparticles, or coatings. Its unique properties may contribute to novel materials with specific applications .
Cardiovascular Health
Preliminary studies suggest that this compound could impact cardiovascular health. Researchers have investigated its effects on blood pressure regulation, endothelial function, and vascular inflammation. Clinical trials are needed to validate its potential as a cardiovascular therapeutic agent .
Metabolic Disorders
The compound’s pharmacological profile hints at possible effects on metabolic pathways. Researchers have explored its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Understanding its mechanisms could lead to novel treatments for metabolic disorders .
Propriétés
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-2-1-11(14(20)10-12)9-16(25)23-6-3-13(4-7-23)24-18(26)17-15(21-22-24)5-8-27-17/h1-2,5,8,10,13H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEQGAIMORNCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)
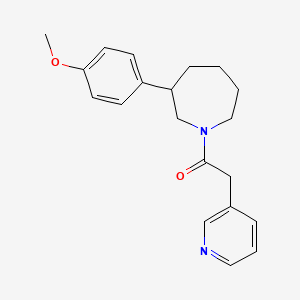

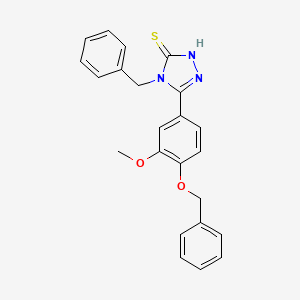




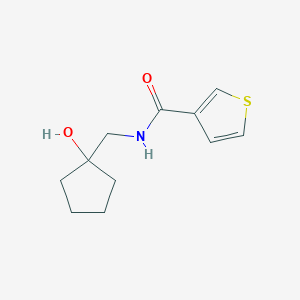
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)
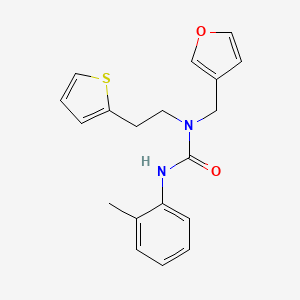
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)
